2-oxo-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2H-chromene-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-oxo-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394.431. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-oxo-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2H-chromene-3-carboxamide (CAS Number: 1172740-57-6) is a synthetic derivative that has garnered attention due to its potential biological activities. This article delves into the compound's pharmacological properties, highlighting its biological activity through various studies and findings.

Chemical Structure and Properties

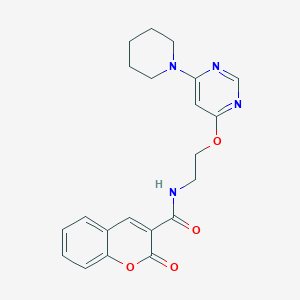

This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

The presence of a piperidine ring and a pyrimidine moiety contributes to its biological profile.

Antimicrobial Activity

Recent studies have shown that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | S. aureus |

| 10 | 0.25 | E. coli |

Anticancer Activity

In vitro studies have highlighted the anticancer potential of chromene derivatives. Compound 10f , a related structure, showed significant activity against the HT-29 colon cancer cell line with an IC₅₀ value of 7.98 ± 0.05 μM, while another derivative exhibited moderate activity against leukemia cells (K562) with an IC₅₀ of 9.44 ± 0.02 μM .

| Cell Line | IC₅₀ (μM) | Compound |

|---|---|---|

| HT-29 | 7.98 | 10f |

| K562 | 9.44 | 10c |

The mechanism by which these compounds exert their effects is multifaceted:

- Inhibition of Enzyme Activity : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.

- Biofilm Disruption : Certain studies indicate that these compounds can disrupt biofilm formation, enhancing their efficacy against resistant strains .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several chromene derivatives, including our compound of interest. The results demonstrated that these compounds not only inhibited bacterial growth but also showed bactericidal effects at higher concentrations . This dual action is crucial in developing new antibacterial agents.

Study on Anticancer Properties

Another research focused on the anticancer properties of similar chromene derivatives revealed that they could inhibit cancer stem cell populations effectively, suggesting potential use in targeting resistant cancer types . The study emphasized the need for further exploration into their mechanisms and long-term effects.

科学研究应用

Anticancer Activity

Research indicates that compounds similar to 2-oxo-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2H-chromene-3-carboxamide exhibit significant anticancer properties. The presence of the piperidine and pyrimidine rings is hypothesized to enhance the selectivity and potency against cancer cell lines. For instance, studies have shown that derivatives of pyrimidine can inhibit key signaling pathways involved in tumor growth, particularly in gastrointestinal stromal tumors (GISTs) where c-KIT mutations play a crucial role .

Enzyme Inhibition

The compound has been explored for its potential as an inhibitor of various kinases, including c-KIT and other receptor tyrosine kinases. These enzymes are critical in several signaling pathways that regulate cell proliferation and survival. Inhibiting these kinases could provide therapeutic benefits in treating cancers characterized by dysregulated signaling .

Neuropharmacology

Given the presence of the piperidine moiety, there is potential for applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, suggesting a possible role in treating neurological disorders such as depression or anxiety . The modulation of neurotransmitter receptors could lead to novel treatments with fewer side effects compared to existing medications.

Antimicrobial Properties

Emerging research suggests that chromene derivatives possess antimicrobial activity. The unique structure of this compound may contribute to its effectiveness against various bacterial strains. This application is particularly relevant in the context of increasing antibiotic resistance .

Case Studies

- Inhibition of c-KIT Mutations : A study demonstrated that derivatives of this compound effectively inhibited mutated forms of c-KIT in vitro, leading to reduced cell viability in GIST models . This finding supports its potential as a targeted therapy for specific cancer types.

- Neurotransmitter Modulation : Another investigation explored the effects of similar compounds on serotonin receptors, showing promise for treating mood disorders. The modulation of these receptors by compounds like this compound could lead to new therapeutic strategies with improved efficacy .

化学反应分析

Formation of Chromene Ring

The chromene ring can be synthesized using methods similar to those for coumarins, which involve the condensation of salicylaldehyde derivatives with acetic anhydride or other esters in the presence of a catalyst like sulfuric acid or piperidine .

Pyrimidine Ring Formation

Pyrimidine rings can be formed through various methods, including the condensation of urea or guanidine with appropriate aldehydes or ketones. The introduction of a piperidine group onto the pyrimidine ring typically involves nucleophilic substitution reactions .

Attachment of Piperidine Moiety

Attaching a piperidine group to a pyrimidine ring often involves nucleophilic substitution reactions where the piperidine acts as a nucleophile, displacing a leaving group on the pyrimidine ring .

Potential Chemical Reactions

Given the structure of 2-oxo-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2H-chromene-3-carboxamide , several types of chemical reactions could be envisioned:

-

Hydrolysis : The amide linkage could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

-

Nucleophilic Substitution : The piperidine ring could participate in nucleophilic substitution reactions, potentially replacing other functional groups in the molecule.

-

Ring-Opening Reactions : The chromene ring might undergo ring-opening reactions under certain conditions, similar to other coumarin derivatives .

Spectroscopic Analysis

Spectroscopic methods such as IR, NMR, and mass spectrometry are crucial for characterizing the structure and purity of This compound .

| Spectroscopic Method | Expected Signals |

|---|---|

| IR | Amide C=O stretch around 1650-1700 cm^-1, aromatic C=C stretches around 1500-1600 cm^-1 |

| NMR | Signals for aromatic protons, piperidine protons, and amide protons |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound |

Future

属性

IUPAC Name |

2-oxo-N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c26-20(16-12-15-6-2-3-7-17(15)29-21(16)27)22-8-11-28-19-13-18(23-14-24-19)25-9-4-1-5-10-25/h2-3,6-7,12-14H,1,4-5,8-11H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLUWMOZMIHPSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。